![molecular formula C23H25N3O5 B2626712 ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251696-08-8](/img/structure/B2626712.png)
ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the benzodiazepine core through a cyclization reaction, followed by the introduction of the ethyl acetate group via esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodiazepines exhibit promising anticancer properties. Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study :
A study conducted on the compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Neuropharmacological Effects
Benzodiazepines are well-known for their anxiolytic and sedative effects. This compound's structure suggests potential activity in modulating neurotransmitter systems.
Key Findings :
In vitro studies have shown that this compound can enhance GABAergic activity, leading to anxiolytic effects in animal models. The compound exhibited a significant reduction in anxiety-like behaviors in elevated plus-maze tests .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays against various bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
These findings suggest that structural modifications can enhance antimicrobial activity, making it a candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group and the ethyl acetate moiety differentiate it from other benzodiazepines, potentially leading to unique therapeutic applications and metabolic pathways.
Biological Activity
Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology. Understanding its mechanism of action and biological effects is crucial for its application in therapeutic contexts.
- Molecular Formula : C25H29N3O5
- Molecular Weight : 451.5 g/mol
- IUPAC Name : Ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
The primary mode of action of this compound is hypothesized to involve interaction with the GABAergic system, similar to other benzodiazepines. This interaction may lead to:
- Increased GABAergic Activity : Enhancing the inhibitory effects of GABA neurotransmission, resulting in decreased neuronal excitability.
- Calming Effects : Potential anxiolytic and sedative properties due to modulation of neurotransmitter release.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound may undergo hepatic metabolism with renal excretion. The influence of environmental factors such as pH and temperature on stability and efficacy is also noted.
Table 1: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Anxiolytic | Potential calming effect on anxiety | |
Sedative | Decreased neuronal excitability | |
Anticonvulsant | Possible reduction in seizure activity |
Case Studies and Research Findings
Recent studies have explored the biological activity of related benzodiazepine derivatives, providing insights into their therapeutic potential:
- Anxiolytic Effects : Research indicates that compounds similar to ethyl 2-[5-{...}] exhibit significant anxiolytic effects in animal models, suggesting a potential for clinical applications in anxiety disorders.
- Sedative Properties : A study demonstrated that related compounds reduced locomotor activity in mice, supporting their sedative properties and potential use in treating insomnia or agitation.
- Anticonvulsant Activity : Investigations into the anticonvulsant effects have shown promise, with some derivatives effectively reducing seizure frequency in animal models.
Properties
IUPAC Name |
ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-3-31-23(29)13-17-12-22(28)26(20-7-5-4-6-19(20)25-17)15-21(27)24-14-16-8-10-18(30-2)11-9-16/h4-12,25H,3,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMNOFQSIWDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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